molecular formula C14H28N2O2 B15301324 tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate

tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate

Cat. No.: B15301324
M. Wt: 256.38 g/mol
InChI Key: MLUJWONMLNJGTM-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is a carbamate-protected amine derivative featuring a cyclopentyl core substituted with a 3-aminopropyl chain and a tert-butyl carbamate group. This compound is structurally designed to balance steric bulk, solubility, and reactivity, making it valuable in medicinal chemistry for drug discovery, particularly as an intermediate in synthesizing kinase inhibitors or protease-targeting molecules . The tert-butyl group enhances stability against hydrolysis, while the 3-aminopropyl chain provides a nucleophilic handle for further functionalization.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11,15H2,1-3H3,(H,16,17)

InChI Key

MLUJWONMLNJGTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentylmethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butyl carbamate group undergoes selective cleavage under acidic conditions, a hallmark of Boc-protected amines . This reaction is critical for deprotection in synthetic workflows:

Reaction Conditions Products Key Notes
Acidic DeprotectionTrifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C Free amine: [1-(3-aminopropyl)cyclopentyl]methylamine + CO₂ + tert-butanolScavengers (e.g., thiophenol) minimize side reactions with tert-butyl cations
HydrolysisAqueous HCl/THF (1:1) at reflux Amine hydrochloride saltProlonged heating may degrade cyclopentyl structure

Functionalization of the Primary Amine

The 3-aminopropyl side chain participates in diverse reactions, enabling further derivatization:

Acylation and Sulfonylation

  • Reagents : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides

  • Conditions : Triethylamine (TEA) in DCM at 0°C → RT

  • Outcome : Stable amides or sulfonamides with retained carbamate protection .

Reductive Alkylation

  • Example : Reaction with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN

  • Mechanism : Imine formation followed by reduction to secondary amines .

Oxidation of the Amine

  • Reagents : meta-Chloroperbenzoic acid (mCPBA) or H₂O₂/MeOH

  • Outcome : Formation of N-oxide derivatives (limited by steric hindrance) .

Reduction of the Carbamate

  • Reagents : LiAlH₄ in anhydrous THF

  • Outcome : Reduction to tertiary alcohol (rarely employed due to competing Boc cleavage) .

Stability Under Thermal and Basic Conditions

The carbamate’s stability is pH- and temperature-dependent:

Condition Effect Half-Life (Estimated)
Aqueous NaOH (1M, 25°C)Slow hydrolysis (weeks)>30 days
DMF, 100°CPartial decomposition (cyclopentyl ring strain exacerbates instability)~48 hours

Key Mechanistic Insights

  • Steric Effects : The cyclopentyl group impedes nucleophilic attack at the carbamate carbonyl, enhancing selectivity during deprotection .

  • Electronic Effects : Electron-donating tert-butyl group stabilizes the carbamate against base-induced elimination .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cycloalkyl-Carbamate Derivatives

Key Analogs:

tert-Butyl N-{[1-(3-Bromopropyl)cyclopentyl]methyl}carbamate Structure: Replaces the 3-aminopropyl group with a 3-bromopropyl chain. Properties: The bromine atom introduces a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings or alkylations). Molecular formula reported as C₅H₉BrO₂ (MW: 181.03), though this may represent a fragment rather than the full structure due to inconsistencies in the evidence . Applications: Useful in cross-coupling reactions to generate diversified analogs.

tert-Butyl ((1-(2-Aminoethyl)cyclopropyl)methyl)carbamate Structure: Cyclopropane ring replaces cyclopentyl, with a shorter 2-aminoethyl chain. Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.31) . Applications: Explored in chiral synthesis for CNS-targeting therapeutics due to improved blood-brain barrier penetration.

tert-Butyl ((1-Amino-4-methoxycyclohexyl)methyl)carbamate Structure: Cyclohexyl ring with a methoxy substituent at position 4. Properties: The methoxy group increases hydrophilicity and hydrogen-bonding capacity. Synthesized via carbamate protection of a cyclohexane diamine precursor . Applications: Intermediate in antiviral and anticancer agent synthesis.

Impact of Ring Size and Functional Groups

  • Cyclopentyl vs. Cyclohexyl :
    • Cyclopentyl derivatives exhibit reduced steric hindrance compared to cyclohexyl analogs, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
    • Cyclohexyl-methoxy derivatives (e.g., compound 296 in ) display enhanced solubility due to polar substituents.
  • Amino vs. Bromo Substituents: The 3-aminopropyl chain in the parent compound enables conjugation with electrophilic moieties (e.g., pyrimidines in ), while bromo analogs serve as precursors for cross-coupling .

Structure-Activity Relationship (SAR) Insights

  • Chain Length: 3-Aminopropyl chains (vs. 2-aminoethyl) improve binding to extended hydrophobic regions in protease targets (e.g., HCV NS3/4A) .
  • Polar Groups :
    • Methoxy or carbamate groups enhance water solubility but may reduce membrane permeability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Purity CAS Number Key Applications Reference
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate C₁₄H₂₇N₂O₂ 255.38 3-Aminopropyl, cyclopentyl 95% (inferred) N/A Kinase inhibitor intermediates [Inferred]
tert-Butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate C₅H₉BrO₂* 181.03 3-Bromopropyl, cyclopentyl N/A EN300-28339467 Cross-coupling precursor
tert-Butyl ((1-(2-aminoethyl)cyclopropyl)methyl)carbamate C₁₂H₂₂N₂O₂ 226.31 2-Aminoethyl, cyclopropane N/A 1032684-85-7 CNS drug synthesis
tert-Butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate C₁₂H₂₁NO₃ 227.31 2-Oxoethyl, cyclopentyl 95% 1335042-79-9 Aldehyde precursor

*Note: Molecular formula C₅H₉BrO₂ reported in may represent a fragment; full structure likely requires revision.

Q & A

Q. What are the common synthesis methods for tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate, and what reaction conditions optimize yield?

Answer: The synthesis typically involves reacting tert-butyl carbamate with a functionalized cyclopentylamine derivative (e.g., 1-(3-aminopropyl)cyclopentanemethylamine) under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or acetonitrile enhances solubility and reaction kinetics .
  • Temperature control : Room temperature or mild heating (25–40°C) avoids decomposition of sensitive groups .
  • Base choice : Triethylamine (TEA) or sodium hydroxide facilitates deprotonation of the amine, promoting nucleophilic substitution .
  • Protection strategies : Anhydrous conditions prevent hydrolysis of the carbamate group .
    Yield optimization often requires stoichiometric adjustments and purification via column chromatography .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Answer: Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), cyclopentyl protons, and aminopropyl chain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~284.2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm carbamate and amine groups .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What are the typical reactions involving the carbamate and amino groups in this compound?

Answer:

  • Carbamate deprotection : Acidic conditions (e.g., HCl/dioxane) cleave the tert-butyloxycarbonyl (Boc) group, yielding a free amine for further functionalization .
  • Amine alkylation : The primary amine reacts with electrophiles (e.g., alkyl halides) to form secondary amines, useful in drug discovery .
  • Schiff base formation : Condensation with aldehydes/ketones produces imines for coordination chemistry studies .
    Reaction outcomes depend on solvent polarity, pH, and steric hindrance from the cyclopentyl group .

Advanced Questions

Q. How can researchers address low yields in the synthesis of this compound under standard conditions?

Answer: Low yields may arise from incomplete amine activation or side reactions. Mitigation strategies include:

  • Catalyst addition : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance carbamate formation .
  • Solvent optimization : Replace DCM with tetrahydrofuran (THF) to improve reagent solubility .
  • Temperature modulation : Gradual heating (e.g., 30°C → 50°C) reduces side-product formation .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of the aminopropyl group .
    Post-reaction quenching with aqueous NaHCO₃ removes excess acid, improving purity .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Answer: Contradictions may stem from assay variability or impurities. Methodological solutions include:

  • Purity validation : Use HPLC (>98% purity) to rule out side-products affecting activity .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves in enzyme assays (e.g., kinase inhibition) to confirm potency .
  • Structural analogs : Compare activity with derivatives lacking the cyclopentyl group to isolate steric/electronic effects .
  • Computational modeling : Molecular docking predicts binding interactions with targets (e.g., GPCRs) to rationalize discrepancies .

Q. How do steric effects of the tert-butyl group influence the compound's reactivity in nucleophilic substitutions?

Answer: The bulky tert-butyl group:

  • Reduces reaction rates : Steric hindrance slows nucleophilic attack on the carbamate carbonyl, requiring longer reaction times .
  • Directs regioselectivity : In multi-amine systems, the tert-butyl group shields adjacent sites, favoring substitution at the less hindered aminopropyl chain .
  • Impacts solubility : The hydrophobic tert-butyl group lowers aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions .
    Kinetic studies using variable-temperature NMR can quantify steric effects .

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